2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methyl-4-nitrophenylcarbamoyl group
Scientific Research Applications
2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of 2-methyl-4-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzoic acid to yield the final product. The reaction conditions generally include:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-[(2-Methyl-4-aminophenyl)carbamoyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methyl-4-nitroaniline and benzoic acid.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The carbamoyl group can also form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methyl-4-aminophenyl)carbamoyl]benzoic acid: Similar structure but with an amino group instead of a nitro group.
2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzamide: Similar structure but with an amide group instead of a carboxyl group.
Uniqueness
2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-8-10(17(21)22)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJGKTVAWXPCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387875 |
Source
|
Record name | 2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19368-36-6 |
Source
|
Record name | 2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-METHYL-4-NITROPHENYL)PHTHALAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.